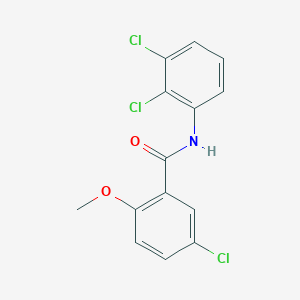
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a valuable tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers develop more effective drugs based on this compound. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its potential use in the development of new anti-inflammatory and anticancer drugs.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a valuable compound for scientific research. It has unique properties and has been synthesized using various methods. This compound has potential applications in various fields of research, including anti-inflammatory, neuroprotective, and anticancer research. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research, including further investigating its mechanism of action and studying its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine can be achieved using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures.
Aplicaciones Científicas De Investigación
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSVYPQKBZSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethoxybenzyl)-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)